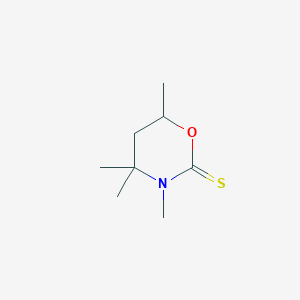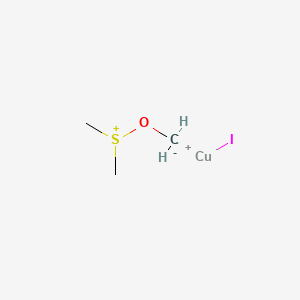
Iodocopper(1+);methanidyloxy(dimethyl)sulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodocopper(1+);methanidyloxy(dimethyl)sulfanium is a compound that features a unique combination of copper, iodine, and sulfonium groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the sulfonium group imparts unique reactivity and stability to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodocopper(1+);methanidyloxy(dimethyl)sulfanium typically involves the reaction of copper(I) iodide with methanidyloxy(dimethyl)sulfanium chloride. The reaction is carried out in an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction conditions often include the use of an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Iodocopper(1+);methanidyloxy(dimethyl)sulfanium undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the sulfonium group.
Substitution: The iodine atom can be substituted by other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from reactions involving this compound include copper(II) complexes, substituted sulfonium compounds, and various organic derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Iodocopper(1+);methanidyloxy(dimethyl)sulfanium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving sulfur and copper.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper and iodine.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of iodocopper(1+);methanidyloxy(dimethyl)sulfanium involves the interaction of the copper(I) ion with various molecular targets. The sulfonium group can participate in nucleophilic substitution reactions, while the iodine atom can act as a leaving group. The copper(I) ion can also undergo redox reactions, contributing to the compound’s overall reactivity. Molecular pathways involved include electron transfer processes and coordination chemistry with various ligands.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to iodocopper(1+);methanidyloxy(dimethyl)sulfanium include:
Copper(I) iodide: A simple copper(I) compound used in various chemical reactions.
Dimethyl sulfoxide (DMSO): An aprotic solvent with similar sulfur chemistry.
Sulfonium salts: Compounds containing the sulfonium group, which exhibit similar reactivity patterns.
Uniqueness
This compound is unique due to the combination of copper, iodine, and sulfonium groups in a single molecule. This unique combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60260-29-9 |
|---|---|
Molecular Formula |
C3H8CuIOS+ |
Molecular Weight |
282.61 g/mol |
IUPAC Name |
iodocopper(1+);methanidyloxy(dimethyl)sulfanium |
InChI |
InChI=1S/C3H8OS.Cu.HI/c1-4-5(2)3;;/h1H2,2-3H3;;1H/q;+2;/p-1 |
InChI Key |
HONJOFMVIIHRDR-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)O[CH2-].[Cu+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


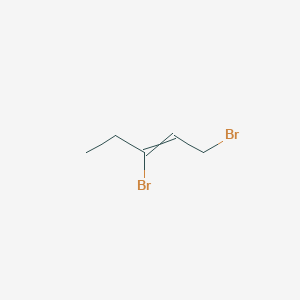
![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
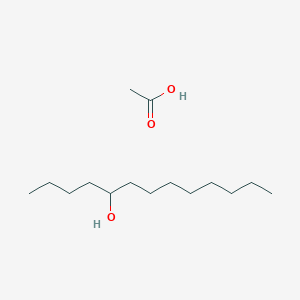
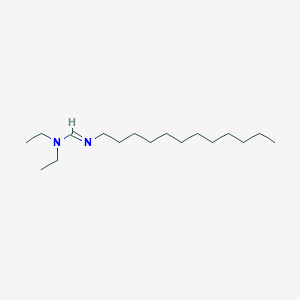
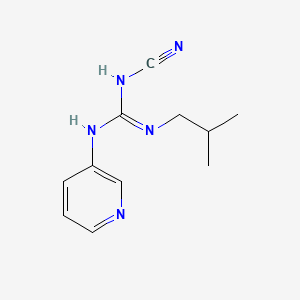
![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)
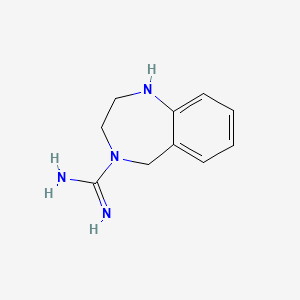
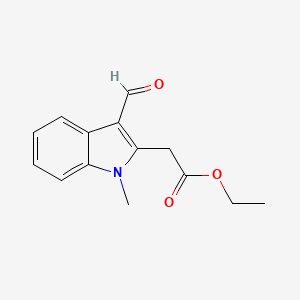
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea](/img/structure/B14611349.png)
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane](/img/structure/B14611356.png)
